(TYR43)-PTH (43-68) (HUMAN)

Immunoassay Development PTH Fragment Detection Radioligand Optimization

Midregion PTH radioimmunoassays often suffer from limited sensitivity when using untyrosinated hPTH(44-68) tracers. (Tyr43)-PTH (43-68) (human) solves this with an engineered N-terminal tyrosine at position 43, enabling efficient radioiodination and delivering 15-50% higher assay sensitivity versus hPTH(44-68). - Enables 125I-labeled tracer production at 200-250 µCi/µg specific activity via hypochlorite oxidation. - Validated negative control for chondrocyte [3H]thymidine incorporation assays; exhibits zero mitogenic activity versus 2.6-fold stimulation by active fragments. - Serves as monospecific calibrator for midregion PTH immunoassay harmonization (r = 0.984 vs. established hPTH(44-68)-based assays).

Molecular Formula C126H208N42O43
Molecular Weight 2999.3 g/mol
CAS No. 92952-95-9
Cat. No. B1258443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(TYR43)-PTH (43-68) (HUMAN)
CAS92952-95-9
Synonyms43-Tyr-PTH (44-68)
43-tyrosyl-parathroid hormone (44-68)
hPTH (44-68), 43-Tyr-
parathyroid hormone (44-68), 43-Tyr-
Molecular FormulaC126H208N42O43
Molecular Weight2999.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)OC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)OC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)N)NC(=O)C(CC3C=NC=N3)NC(=O)C(CO)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C126H208N42O43/c1-60(2)46-79(104(190)146-55-95(182)183)158-118(204)86(57-170)165-109(195)73(22-12-15-41-129)153-110(196)76(155-113(199)81(49-66-53-141-59-147-66)159-117(203)85(56-169)164-102(188)69(131)32-36-92(176)177)34-38-97(185)211-123(209)99(63(7)8)167-115(201)80(47-61(3)4)163-120(206)98(62(5)6)166-116(202)82(50-90(134)174)160-114(200)84(52-94(180)181)162-111(197)77(33-37-96(184)210-122(208)87(58-171)149-91(175)54-145-100(186)64(9)148-112(198)83(51-93(178)179)161-108(194)74(23-16-42-142-124(135)136)150-103(189)70(132)48-65-27-29-67(172)30-28-65)154-106(192)72(21-11-14-40-128)151-105(191)71(20-10-13-39-127)152-107(193)75(24-17-43-143-125(137)138)156-119(205)88-26-19-45-168(88)121(207)78(25-18-44-144-126(139)140)157-101(187)68(130)31-35-89(133)173/h27-30,53,59-64,66,68-88,98-99,169-172H,10-26,31-52,54-58,127-132H2,1-9H3,(H2,133,173)(H2,134,174)(H,145,186)(H,146,190)(H,148,198)(H,149,175)(H,150,189)(H,151,191)(H,152,193)(H,153,196)(H,154,192)(H,155,199)(H,156,205)(H,157,187)(H,158,204)(H,159,203)(H,160,200)(H,161,194)(H,162,197)(H,163,206)(H,164,188)(H,165,195)(H,166,202)(H,167,201)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H4,135,136,142)(H4,137,138,143)(H4,139,140,144)/t64-,66?,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,98-,99-/m0/s1
InChIKeyCXNBXQZCYIEDLK-KQRUHPJYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Tyr43)-PTH (43-68): Foundational Midregion Tracer


(Tyr43)-PTH (43-68) (human), with CAS Number 92952-95-9, is a 26-amino-acid synthetic peptide fragment of human parathyroid hormone, corresponding to residues 43–68 of the native hormone sequence with a tyrosine substitution at position 43 [1]. It serves as a specialized radioligand and standard for midregion-specific radioimmunoassays (RIAs), enabling the detection and quantification of circulating midregion and C-terminal PTH fragments [2]. Unlike intact PTH(1-84) or the biologically active N-terminal PTH(1-34) fragment, this peptide contains the 44–68 sequence of hPTH, which lacks endogenous tyrosine residues, making the engineered N-terminal tyrosine critical for radioiodination and subsequent tracer development [3].

Workflow Radioiodination-ready peptide tracer via engineered N-terminal tyrosine
Detection Midregion PTH fragment quantification in research RIAs
Tracer Production High-specific-activity 125I-labeled ligand generation

Non-Substitutability of (Tyr43)-PTH (43-68)


Substituting (Tyr43)-PTH (43-68) (human) with its closest analog, hPTH(44-68), or other midregion PTH fragments is not analytically equivalent due to the absence of a tyrosine residue required for efficient and stable radioiodination [1]. The engineered N-terminal tyrosine at position 43 enables the production of high-specific-activity radioligands via oxidative iodination techniques, whereas native hPTH(44-68) lacks any tyrosine and relies on less efficient or alternative labeling strategies [2]. Furthermore, head-to-head studies demonstrate that RIAs developed with 125I-(Tyr43)hPTH(43-68) yield 15–50% higher sensitivity for detecting hPTH(1-84) and synthetic midregion peptides compared to assays utilizing 125I-hPTH(44-68) [3]. This quantifiable gain in assay sensitivity, coupled with distinct susceptibility to serum peptidases that can be mitigated by aprotinin, means that generic substitution would compromise data comparability, detection limits, and the overall reliability of PTH fragment quantification [4].

Radioiodination Unlabeled hPTH(44-68) lacks the engineered tyrosine; efficient 125I-labeling cannot be achieved without alternative, less defined methods.
Assay Sensitivity Reported sensitivity advantage of (Tyr43)-PTH (43-68) over the untyrosinated analog may not transfer; detection limits may shift if substitution is attempted.
Stability Profile Serum peptidase susceptibility and tracer integrity profile differ; aprotinin supplementation may be required, altering standard protocol comparability.

(Tyr43)-PTH (43-68) Quantitative Evidence


RIA Sensitivity Advantage Over hPTH(44-68)

In a direct head-to-head comparison, radioimmunoassays (RIAs) using 125I-(Tyr43)hPTH(43-68) as the radioligand exhibited 15–50% greater sensitivity for detecting hPTH(1-84) and unlabeled synthetic midregion peptides than RIAs employing 125I-hPTH(44-68) across all three antisera tested [1]. This sensitivity enhancement is attributed to the engineered N-terminal tyrosine enabling superior radioiodination efficiency [2].

RIA Sensitivity
Head-to-head
15–50% higher sensitivity vs. hPTH(44-68)
Supports lower detection limits for midregion PTH RIAs
Three anti-PTH sera tested; 125I-labeled tracers compared
Immunoassay Development PTH Fragment Detection Radioligand Optimization

High Specific Activity via Hypochlorite Iodination

Radioiodination of (Tyr43)hPTH(44-68) using a hypochlorite-based oxidative procedure yields tracers with high specific activity ranging from 200 to 250 µCi/µg, along with prolonged stability and excellent immunologic potency [1]. This method represents a significant advancement over conventional iodination approaches, enabling the development of region-specific PTH assays with enhanced performance characteristics [2].

Specific Activity
Class-level
200–250 µCi/µg
Enables high-sensitivity tracer production with minimal mass
Hypochlorite oxidation method; class-level inference from literature
Peptide Radioiodination Tracer Stability Immunoassay Reagents

Lack of Mitogenic Activity in Chondrocytes

In a study of DNA synthesis stimulation in primary chicken chondrocyte cultures, [Tyr43]hPTH(43-68) produced no measurable effect on [3H]thymidine incorporation, in stark contrast to hPTH(1-84), bPTH(1-34), [Nle8,18,Tyr34]bPTH(3-34)amide, hPTH(13-34), and hPTH(28-48), all of which induced 2.6-fold enhanced thymidine incorporation in a dose-dependent manner [1]. This lack of activity confirms that the midregion fragment does not engage the mitogenic functional domain mapped to residues 30–34 [2].

Mitogenic Activity
Head-to-head
No effect vs. 2.6-fold stimulation
Validated negative control for central PTH domain studies
Chicken chondrocyte [3H]thymidine incorporation assay
Chondrocyte Biology PTH Fragment Selectivity Mitogenic Assays

Midregion Monospecificity and Patient Sample Discrimination

Despite differences in sensitivity, RIAs using 125I-(Tyr43)hPTH(43-68) and 125I-hPTH(44-68) with antiserum NG5/5 produced indistinguishable discrimination of patient plasma samples, with a correlation coefficient of r = 0.984 [1]. Both radioligands demonstrated midregion monospecificity, recognizing PTH fragments containing residues 44–68 and enabling useful separation of clinical groups including primary hyperparathyroidism, secondary hyperparathyroidism, primary hypoparathyroidism, and secondary hypoparathyroidism [2].

Sample Discrimination
Head-to-head
r = 0.984 correlation
Maintains midregion monospecificity vs. untyrosinated tracer
Antiserum NG5/5; human plasma research samples
Immunoassay Validation Clinical Chemistry PTH Fragment Specificity

Applications of (Tyr43)-PTH (43-68)


Midregion PTH Immunoassay Development

Procure (Tyr43)-PTH (43-68) (human) as the preferred radioligand for establishing midregion-specific radioimmunoassays (RIAs) that require maximal sensitivity for detecting hPTH(1-84) and circulating midregion fragments. The 15–50% sensitivity enhancement over untyrosinated hPTH(44-68) directly improves assay detection limits and quantification accuracy in clinical samples, making it ideal for diagnostic kit development and clinical research laboratories focused on parathyroid disorders [1].

Central Mitogenic Domain Functional Studies

Use (Tyr43)-PTH (43-68) (human) as a well-validated negative control peptide in cell-based assays (e.g., chondrocyte [3H]thymidine incorporation) to delineate the specific mitogenic activity of the central PTH domain (residues 28–48). Its complete lack of activity in these systems, contrasted with the 2.6-fold stimulation observed with active fragments, provides a definitive baseline for functional mapping and mechanistic studies of PTH-mediated DNA synthesis [2].

High-Specific-Activity Tracer Production

Procure this peptide for radioiodination via hypochlorite oxidation to generate 125I-labeled tracers with specific activities of 200–250 µCi/µg. These high-specific-activity tracers are essential for sensitive detection of PTH fragments in preclinical models of parathyroid physiology, bone metabolism, and calcium homeostasis, where minimizing tracer mass reduces non-specific interference and enhances signal-to-noise ratios [3].

Immunoassay Standardization and Cross-Validation

Employ (Tyr43)-PTH (43-68) (human) as a synthetic standard or reference material for calibrating and validating midregion PTH immunoassays. Its monospecificity for residues 44–68 and high correlation (r = 0.984) with established hPTH(44-68)-based assays ensure that it can serve as a reliable comparator for inter-laboratory harmonization and assay quality control, facilitating consistent measurement of PTH fragment concentrations across studies [4].

Application
Selection Property
Validation Focus
Midregion PTH RIA development
Radioiodination-ready peptide with engineered N-terminal tyrosine
Assay sensitivity and midregion monospecificity
Central domain mitogenic studies
Validated negative control peptide for PTH 28-48 functional mapping
Lack of mitogenic activity in chondrocyte DNA synthesis assays
High-specific-activity tracer preparation
Hypochlorite radioiodination compatibility
Specific activity (class-level reported) and tracer stability
Immunoassay standardization
Synthetic standard for midregion PTH research assays
Cross-assay correlation and monospecificity in human plasma research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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